molecular formula C29H29N3O B10980380 [4-(2,3-Dimethylphenyl)piperazin-1-yl]-[2-(3-methylphenyl)quinolin-4-yl]methanone CAS No. 5696-97-9

[4-(2,3-Dimethylphenyl)piperazin-1-yl]-[2-(3-methylphenyl)quinolin-4-yl]methanone

Cat. No. B10980380
CAS RN: 5696-97-9
M. Wt: 435.6 g/mol
InChI Key: PGYSNGOZLZOLJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[4-(2,3-Dimethylphenyl)piperazin-1-yl]-[2-(3-methylphenyl)quinolin-4-yl]methanone: is a complex organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a piperazine ring substituted with a dimethylphenyl group and a quinoline ring substituted with a methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [4-(2,3-Dimethylphenyl)piperazin-1-yl]-[2-(3-methylphenyl)quinolin-4-yl]methanone typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized by reacting 2,3-dimethylphenylamine with ethylene glycol in the presence of a dehydrating agent.

    Quinoline Ring Formation: The quinoline ring can be synthesized by the Skraup synthesis, which involves the reaction of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Coupling Reaction: The final step involves coupling the piperazine and quinoline rings through a methanone linkage. This can be achieved by reacting the piperazine derivative with the quinoline derivative in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC).

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of hydroxyl or carboxyl derivatives.

    Reduction: Reduction reactions can occur at the quinoline ring, converting it to a tetrahydroquinoline derivative.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Electrophilic substitution reactions typically require strong acids like sulfuric acid (H2SO4) or nitric acid (HNO3).

Major Products:

    Oxidation: Hydroxyl or carboxyl derivatives.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Nitro, sulfo, or halo derivatives.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Studied for its reactivity and stability under various conditions.

Biology:

  • Investigated for its potential as a ligand in receptor binding studies.
  • Explored for its interactions with biological macromolecules.

Medicine:

  • Potential applications in drug development due to its unique structural features.
  • Studied for its pharmacological properties and potential therapeutic effects.

Industry:

  • Used in the development of advanced materials with specific properties.
  • Potential applications in the field of organic electronics and photonics.

Mechanism of Action

The mechanism of action of [4-(2,3-Dimethylphenyl)piperazin-1-yl]-[2-(3-methylphenyl)quinolin-4-yl]methanone involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For example, in medicinal chemistry, it may interact with neurotransmitter receptors, affecting signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds:

  • [4-(2,3-Dimethylphenyl)piperazin-1-yl]-[2-(3-methylphenyl)quinolin-4-yl]methanol
  • [4-(2,3-Dimethylphenyl)piperazin-1-yl]-[2-(3-methylphenyl)quinolin-4-yl]ethanone

Comparison:

  • Structural Differences: The presence of different functional groups (e.g., methanol vs. methanone) can significantly affect the compound’s reactivity and properties.
  • Reactivity: The methanone derivative may exhibit different reactivity patterns compared to the methanol or ethanone derivatives.
  • Applications: Each compound may have unique applications based on its specific structural features and reactivity.

properties

CAS RN

5696-97-9

Molecular Formula

C29H29N3O

Molecular Weight

435.6 g/mol

IUPAC Name

[4-(2,3-dimethylphenyl)piperazin-1-yl]-[2-(3-methylphenyl)quinolin-4-yl]methanone

InChI

InChI=1S/C29H29N3O/c1-20-8-6-10-23(18-20)27-19-25(24-11-4-5-12-26(24)30-27)29(33)32-16-14-31(15-17-32)28-13-7-9-21(2)22(28)3/h4-13,18-19H,14-17H2,1-3H3

InChI Key

PGYSNGOZLZOLJW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)N4CCN(CC4)C5=CC=CC(=C5C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.